3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Profiling

Regioisomerically pure building block for kinase inhibitor SAR. The meta-aniline vector yields ≥10-fold superior cellular potency over para-analogs (Ducray et al.). ≥99% HPLC purity and 150-156 °C melting point ensure reliable automated parallel synthesis. Single H-bond donor (HBD=1) minimizes off-target kinase promiscuity. Chlorine at C6 balances lipophilicity (XLogP3=3.4) for oral lead optimization. Consistent quality and global shipping enable seamless integration into medicinal chemistry workflows.

Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
CAS No. 439110-86-8
Cat. No. B1347899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline
CAS439110-86-8
Molecular FormulaC13H10ClN3
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CN3C=C(C=CC3=N2)Cl
InChIInChI=1S/C13H10ClN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2
InChIKeyDGRUBXTUPVOPAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline in Kinase-Focused Discovery Procurement


3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline (CAS 439110-86-8) is a heterocyclic building block consisting of an imidazo[1,2-a]pyridine core with a chlorine substituent at the 6-position and a meta-aniline appendage at the 2-position . With a molecular weight of 243.69 g·mol⁻¹, a computed XLogP3 of 3.4, a single hydrogen-bond donor, two hydrogen-bond acceptors, and a topological polar surface area of 43.3 Ų, this compound occupies physicochemical space highly compatible with lead-like kinase inhibitor design . The imidazo[1,2-a]pyridine scaffold is a recognized ATP-mimetic hinge-binding motif exploited in numerous IGF-1R, IRAK-4, and RIPK2 inhibitor programs . The combination of the 6-chloro substituent and the meta-aniline vector distinguishes this intermediate from its ortho- and para-aniline regioisomers, which exhibit different dihedral angles to the core and consequently altered target-binding geometries .

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline: Non-Interchangeable with Other Imidazopyridine Anilines


Substituting 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline with a generic imidazopyridine-aniline building block risks altering both the electronic character and the exit-vector geometry of the final compound. The chlorine at position 6 modulates the electron density of the imidazopyridine ring system, influencing hinge-binding affinity, while the meta-substituted aniline presents a different spatial trajectory compared to para- or ortho-aniline analogs . In the IGF-1R tyrosine kinase inhibitor series described by Ducray et al., systematic variation of the aniline substitution pattern produced over a 100-fold range in cellular IC₅₀ values, demonstrating that seemingly minor regioisomeric changes can drastically alter potency . Procurement of the correct regioisomer is therefore essential for maintaining structure-activity relationship fidelity in lead optimization campaigns.

Differentiation Evidence for 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline


Regioisomeric Effect on Kinase Inhibitor Potency

The topological polar surface area (TPSA) of 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline (meta-aniline) is computed at 43.3 Ų, which is identical to that of its para isomer, 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline, and its ortho isomer, 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline, as TPSA is insensitive to regioisomerism for these scaffolds . However, the meta-substitution pattern positions the aniline nitrogen at a distinct distance and dihedral angle relative to the imidazopyridine core. In the IGF-1R kinase inhibitor program, imidazo[1,2-a]pyridine derivatives bearing a meta-aniline substituent achieved cellular IC₅₀ values spanning 4 nM to >10,000 nM depending on additional ring decoration, whereas the systematic SAR study demonstrated that switching aniline attachment from meta to para consistently reduced cellular potency by ≥10-fold across multiple matched pairs . This regioisomeric sensitivity underscores that the meta-aniline vector is not merely a synthetic convenience but a determinant of target engagement.

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Profiling

6-Chloro Substituent: Balanced Lipophilicity and Halogen Bonding

The computed XLogP3 of 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline is 3.4, placing it within the optimal lipophilicity range (LogP 1–3) for oral drug-like chemical space specified by Lipinski's guidelines . In contrast, the 6-H des-chloro analog, 3-(imidazo[1,2-a]pyridin-2-yl)aniline, has a computed XLogP3 of approximately 2.6–2.8, while the 6-bromo analog reaches ~3.7–3.9, exceeding the upper boundary of optimal LogP. The 6-methyl analog, 3-(6-methylimidazo[1,2-a]pyridin-2-yl)aniline, achieves an XLogP3 similar to the chloro compound but lacks the halogen-bond donor capability that the chlorine atom provides for potential interactions with backbone carbonyls in kinase hinge regions . The 6-chloro substituent thus occupies a unique position in balancing lipophilicity-driven permeability with halogen-mediated target recognition, as evidenced by the retention of the 6-chloro motif in multiple optimized clinical candidate structures emerging from imidazopyridine kinase inhibitor programs .

Structure-Activity Relationship Drug-Likeness Halogen Bonding

High Purity and Defined Melting Point for Reliable Synthesis

Commercially available 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline from ChemImpex (Catalog 18006-1G) is supplied with a certified purity of ≥99% by HPLC and a melting point of 150–156 °C . This purity specification exceeds the typical ≥95% purity offered for many research-grade imidazopyridine building blocks from general chemical suppliers . The narrow melting-point range (6 °C) is indicative of high crystalline homogeneity, which is critical for reproducible weighing and dissolution in automated parallel synthesis workflows. In contrast, the para-aniline regioisomer, 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline, is commonly listed at 95% purity, introducing a 4% higher impurity burden that can complicate reaction optimization and LCMS interpretation in library production .

Compound Quality Control Parallel Synthesis Analytical Chemistry

Single Hydrogen-Bond Donor for Reduced Promiscuity

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline possesses exactly one hydrogen-bond donor (aniline -NH₂) and two hydrogen-bond acceptors (imidazopyridine N1 and aniline nitrogen) . This HBD count of 1 aligns with the median HBD count of oral drugs (≤3) while avoiding the promiscuity risk associated with compounds bearing two or more strongly basic amine donors. Compounds with HBD ≥ 3 have been statistically associated with increased off-target pharmacology in biochemical profiling panels . The single HBD also ensures that this building block, when incorporated into larger inhibitor molecules, does not exceed the recommended HBD threshold of 5 for blood-brain barrier penetration, should central nervous system target engagement be desired .

Drug Design Promiscuity Reduction Physicochemical Filtering

Application Scenarios for 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline


meta-Aniline Fragment for Kinase Lead Optimization

When optimizing an ATP-competitive kinase inhibitor series based on the imidazo[1,2-a]pyridine hinge-binding motif, 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline provides the meta-aniline vector geometry that, according to the SAR established by Ducray et al. , yields ≥10-fold superior cellular potency compared to para-aniline regioisomers. The defined meta-substitution trajectory positions the aniline nitrogen for productive hydrogen-bonding interactions with the kinase hinge region while orienting downstream substituents toward solvent-exposed or ribose-pocket regions. Procurement of this specific regioisomer ensures alignment with the biologically validated SAR rather than requiring de novo optimization of an alternative vector.

High-Purity Building Block for Parallel Synthesis

Automated parallel synthesis platforms demand building blocks with certified purity ≥99% and consistent melting behavior to ensure accurate solid dispensing and reliable reaction outcomes. The ≥99% HPLC purity and 150–156 °C melting-point specification of 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline from ChemImpex meets these stringent requirements, reducing the incidence of failed reactions caused by impurity-derived side products or inaccurate mass delivery. This purity specification is 4 percentage points higher than the 95% typical of the para-aniline analog, translating to fewer downstream purification steps and higher library success rates.

Designing Orally Bioavailable Kinase Inhibitors

With a computed XLogP3 of 3.4, 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline resides at the optimal boundary of lipophilicity for oral absorption while avoiding the excessive logP (>3.5) associated with the 6-bromo analog that risks poor solubility and metabolic lability . Additionally, the chlorine substituent provides halogen-bonding capability absent in the 6-methyl analog, offering a dual advantage of balanced permeability and target-binding enthalpy. Medicinal chemists designing orally dosed kinase inhibitors can select this building block with confidence that it will not push the final compound beyond desirable physicochemical thresholds.

Focused Kinase Library Construction for Selectivity

For research groups constructing focused kinase inhibitor libraries, minimizing off-target pharmacology is critical. The single hydrogen-bond donor (HBD = 1) profile of 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline, compared to diamino-substituted analogs with HBD = 2, is statistically associated with reduced promiscuity in kinase profiling panels . Incorporating this building block into library designs helps maintain a favorable selectivity profile from the outset, reducing the downstream burden of counter-screening and selectivity optimization that plagues libraries built from more polar, multi-donor fragments.

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